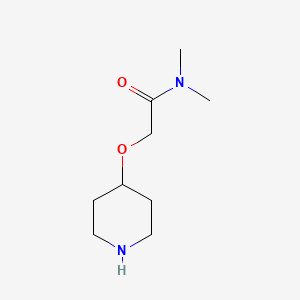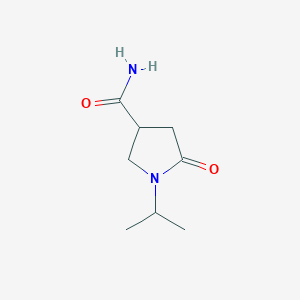
N,N-Dimethyl-2-(Piperidin-4-yloxy)acetamid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidin-Derivaten
Piperidin-Derivate sind in der medizinischen Chemie von entscheidender Bedeutung, da sie in zahlreichen Pharmazeutika vorkommen. N,N-Dimethyl-2-(Piperidin-4-yloxy)acetamid wird bei der Synthese verschiedener Piperidin-Derivate verwendet, darunter substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone. Diese Verbindungen sind für die Entwicklung von Medikamenten mit potenziellen therapeutischen Anwendungen von Bedeutung .
Pharmakologische Anwendungen
Die Verbindung spielt eine bedeutende Rolle in der Pharmakologie, da sie an der Entwicklung neuer Medikamente beteiligt ist. Ihre Derivate finden sich in über zwanzig Klassen von Pharmazeutika, was ihre Vielseitigkeit und Bedeutung bei der Entdeckung und Entwicklung von Medikamenten belegt .
Studien zur biologischen Aktivität
Forscher verwenden This compound, um biologische Aktivitäten wie Hydrierung, Cyclisierung, Cycloaddition und Annulation zu untersuchen. Diese Studien sind wichtig, um die biologischen Auswirkungen von Piperidin-Derivaten und ihr Potenzial als therapeutische Mittel zu verstehen .
Mehrkomponentenreaktionen
Diese Verbindung wird auch in Mehrkomponentenreaktionen (MCRs) eingesetzt, die effiziente Verfahren zur Konstruktion komplexer Moleküle darstellen. MCRs unter Beteiligung von This compound können zur schnellen Synthese biologisch aktiver Moleküle führen .
Aminierungsverfahren
Aminierung ist eine Schlüsselreaktion in der organischen Synthese, und This compound wird in verschiedenen Aminierungsverfahren verwendet, um stickstoffhaltige Gruppen in Moleküle einzuführen, was ein entscheidender Schritt bei der Synthese vieler Pharmazeutika ist .
Entwicklung schneller und kostengünstiger Syntheseverfahren
Die Verbindung ist ein integraler Bestandteil der Entwicklung schneller und kostengünstiger Verfahren zur Synthese substituierter Piperidine. Diese Verfahren sind für die pharmazeutische Industrie wichtig, um Medikamente effizient und zu geringeren Kosten zu produzieren .
Entdeckung und Bewertung potenzieller Medikamente
This compound: wird bei der Entdeckung und biologischen Bewertung potenzieller Medikamente verwendet, die den Piperidin-Rest enthalten. Dieser Prozess ist entscheidend für die Identifizierung neuer Medikamente, die für verschiedene therapeutische Anwendungen entwickelt werden können .
Chemische Ausbildung und Forschung
Schließlich dient die Verbindung als Lehrmittel in der chemischen Forschung und Lehre. Sie hilft unerfahrenen Forschern und Studenten, die Komplexität der organischen Synthese und der pharmakologischen Anwendungen zu verstehen, und fördert so die nächste Generation von Chemikern und Pharmakologen .
Wirkmechanismus
N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide is a synthetic compound that has a wide range of potential applications due to its unique properties. N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide has been shown to form stable complexes with a variety of molecules, which can be used to modulate the activity of drugs. Additionally, N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide has been shown to interact with various proteins, such as enzymes, receptors, and transporters, which can be used to modulate the activity of drugs.
Biochemical and Physiological Effects
N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide has been shown to have a variety of biochemical and physiological effects. N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can increase the bioavailability and efficacy of drugs. Additionally, N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide has been shown to interact with various proteins, such as receptors, transporters, and enzymes, which can modulate the pharmacological activity of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide in laboratory experiments is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide is highly soluble in organic solvents, which makes it easy to use in a variety of experiments. However, one of the main limitations of using N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide. One potential future direction is the development of novel drug delivery systems, such as nanomedicines and liposomes, which can be used to improve the bioavailability and efficacy of drugs. Additionally, N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide can be used to modulate the activity of drugs by forming stable complexes with a variety of molecules, or by interacting with various proteins. Finally, N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide can be used to synthesize a variety of drugs, including anti-cancer drugs, anti-viral drugs, and anti-inflammatory drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-piperidin-4-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-11(2)9(12)7-13-8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGVGQYTHXWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655902 | |
| Record name | N,N-Dimethyl-2-[(piperidin-4-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
880361-97-7 | |
| Record name | N,N-Dimethyl-2-[(piperidin-4-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1386135.png)

![4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1386137.png)


![6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine](/img/structure/B1386144.png)

![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)



![N-[(2E)-3-(2-Methylphenyl)prop-2-enoyl]-beta-alanine](/img/structure/B1386152.png)
![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)
